5,6,7,8-Tetrahydroquinazoline-2,6-diamine
Overview
Description
5,6,7,8-Tetrahydroquinazoline-2,6-diamine is an organic compound with the molecular formula C8H12N4. It is a derivative of quinazoline, a bicyclic compound that contains a benzene ring fused to a pyrimidine ring.
Mechanism of Action
Target of Action
The primary targets of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine are some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR) , pantothenate kinase (Mt PanK) , and FAD-containing oxidoreductase DprE1 (Mt DprE1) . These enzymes play crucial roles in the survival and proliferation of Mycobacterium tuberculosis, making them attractive targets for antitubercular drug development .
Mode of Action
This compound interacts with its targets by binding to these enzymes with high affinity . This binding inhibits the normal function of the enzymes, thereby disrupting the biochemical processes essential for the survival of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of DHFR, Mt PanK, and Mt DprE1 enzymes disrupts several biochemical pathways in Mycobacterium tuberculosis. DHFR is involved in the folate pathway, which is crucial for the synthesis of nucleotides. Mt PanK is involved in the Coenzyme A biosynthesis pathway, which is essential for fatty acid metabolism. Mt DprE1 is involved in the cell wall biosynthesis pathway, which is critical for the survival and virulence of Mycobacterium tuberculosis .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis. By inhibiting the essential enzymes, the compound disrupts the biochemical processes necessary for the survival of the bacteria, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydroquinazoline-2,6-diamine typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . The process is relatively straightforward and involves the following steps:
Preparation of α-aminoamidines: These are synthesized through the reaction of primary amines with formamidines.
Cyclization Reaction: The α-aminoamidines are then reacted with bis-benzylidene cyclohexanones to form the tetrahydroquinazoline ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinazoline-2,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups attached to the quinazoline ring, enhancing their chemical and biological properties.
Scientific Research Applications
5,6,7,8-Tetrahydroquinazoline-2,6-diamine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antitubercular agent due to its high binding affinity toward enzymes like dihydrofolate reductase and pantothenate kinase in Mycobacterium tuberculosis.
Biological Research:
Materials Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of 5,6,7,8-tetrahydroquinazoline-2,6-diamine, which has a wide range of biological activities.
Dihydroquinazoline: A reduced form of quinazoline with different chemical properties.
Quinazolinone: A derivative of quinazoline with a carbonyl group, known for its medicinal properties.
Uniqueness
This compound is unique due to its tetrahydro structure, which imparts different chemical and biological properties compared to its fully aromatic counterparts. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinazoline-2,6-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h4,6H,1-3,9H2,(H2,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBJGRDEMICURJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2CC1N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101273035 | |
Record name | 5,6,7,8-Tetrahydro-2,6-quinazolinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285139-05-1 | |
Record name | 5,6,7,8-Tetrahydro-2,6-quinazolinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=285139-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydro-2,6-quinazolinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101273035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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